

Chiral properties of D-allo-threonine derivatives

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An In-depth Technical Guide on the Chiral Properties of D-allo-Threonine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine, an essential amino acid, is distinguished by the presence of two chiral centers at its α -carbon (C2) and β -carbon (C3), giving rise to four possible stereoisomers.^[1] These are classified into two pairs of enantiomers (L- and D-threonine; L- and D-allo-threonine) and two pairs of diastereomers.^[1] The naturally occurring, proteinogenic form is L-threonine (2S, 3R).^[1] Its diastereomer, D-allo-threonine, possesses a (2R, 3R) configuration.^{[1][2][3]}

While not incorporated into proteins through the standard genetic code, D-allo-threonine and its derivatives are of significant interest in medicinal chemistry and drug development.^[4] As non-proteinogenic amino acids, they serve as valuable chiral building blocks for synthesizing complex peptides and other molecules with specific structural and functional properties.^{[5][6]} Their unique stereochemistry can confer resistance to proteolytic degradation, enhance conformational stability, and modulate biological activity, making them crucial components in the design of novel therapeutics, including anti-HIV and cytotoxic agents.^[5] This guide provides a comprehensive overview of the chiral properties of D-allo-threonine derivatives, focusing on their stereochemistry, synthesis, analytical characterization, and application.

Stereochemistry and Chiral Properties

The defining characteristic of D-allo-threonine is its (2R, 3R) stereochemistry. This configuration distinguishes it from its diastereomer, D-threonine (2R, 3S), and its enantiomer, L-

allo-threonine (2S, 3S).[1][2] This specific spatial arrangement of the amino, hydroxyl, and methyl groups influences the molecule's physical, chemical, and biological properties.

Conformational Propensities

The chirality of both the α -carbon and the β -carbon side chain significantly affects the backbone conformational sampling of peptides into which these amino acids are incorporated.[7] Atomistic molecular dynamics simulations have shown that the intrinsic backbone conformational propensities of D-amino acids are the inverse of their corresponding L-enantiomers.[7] For D-allo-threonine, the specific (2R, 3R) configuration imposes unique steric constraints that can be leveraged in de novo peptide design to achieve desired secondary structures and biological functions.[7]

Physicochemical Data

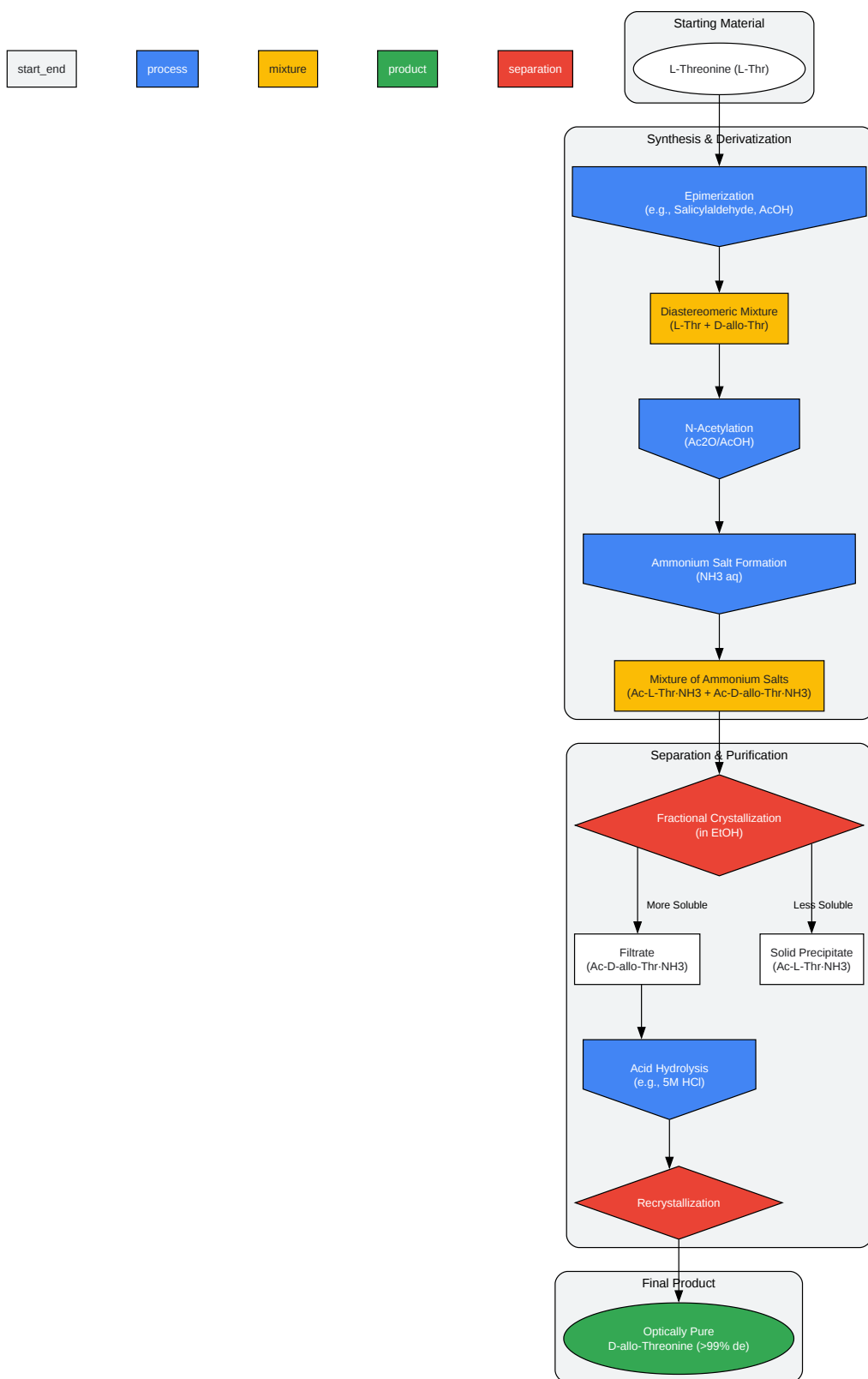
The distinct stereochemistry of D-allo-threonine derivatives results in specific measurable properties, such as optical rotation, which are critical for their identification and quality control.

| Property | Value | Derivative/Compound | Reference |
|-----------------------|---|---------------------|-----------|
| Molecular Formula | C ₄ H ₉ NO ₃ | D-allo-Threonine | [1][3] |
| Molecular Weight | 119.12 g/mol | D-allo-Threonine | [1][3] |
| IUPAC Name | (2R,3R)-2-amino-3-hydroxybutanoic acid | D-allo-Threonine | [3] |
| Melting Point | 276 °C | D-allo-Threonine | [4] |
| Optical Rotation | -8.7 ± 1° (c=2 in water) | D-allo-Threonine | [8] |
| Appearance | White to off-white crystalline solid | D-allo-Threonine | [4] |
| Diastereomeric Excess | >99% de (after recrystallization) | D-allo-Threonine | [9] |
| Purity | >99.0% (T)(HPLC) | D-allo-Threonine | [10] |

Synthesis and Chiral Separation

Obtaining optically pure D-allo-threonine is a critical step for its use in pharmaceutical applications. As it does not occur in significant natural quantities, it is typically produced via asymmetric synthesis or, more commonly, by the epimerization of a readily available stereoisomer like L-threonine, followed by separation of the resulting diastereomers.^{[4][5]}

A common strategy involves the epimerization of inexpensive L-threonine using a catalyst in acetic acid, which yields a mixture of L-threonine and D-allo-threonine.^{[5][11]} The subsequent separation is challenging but can be efficiently achieved by converting the amino acids into N-acetyl derivatives. The ammonium salts of these derivatives show different solubilities, allowing for separation by filtration and subsequent hydrolysis to yield D-allo-threonine with high diastereomeric excess.^{[5][9]}



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Caption: Workflow for the synthesis and separation of D-allo-threonine.

Experimental Protocols for Chiral Characterization

Confirming the stereochemical identity and purity of D-allo-threonine derivatives is paramount. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the diastereomeric excess (de) of D-allo-threonine mixtures.^[5] The distinct chemical environments of the diastereomers result in different chemical shifts for corresponding protons, particularly the methyl group protons.

- Protocol: ¹H NMR for Diastereomeric Excess Determination
 - Sample Preparation: Dissolve a precisely weighed sample of the D-allo-threonine mixture in a suitable deuterated solvent (e.g., D₂O).
 - Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Spectral Analysis: Identify the signals corresponding to the methyl groups of D-allo-threonine and L-threonine.
 - Integration: Carefully integrate the distinct signals for each diastereomer.
 - Calculation: The diastereomeric excess is calculated using the formula: $de (\%) = [(\text{Integral of major diastereomer} - \text{Integral of minor diastereomer}) / (\text{Integral of major diastereomer} + \text{Integral of minor diastereomer})] * 100$.

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for the separation and quantification of all four threonine stereoisomers.^{[12][13]} A common approach involves pre-column derivatization to attach a fluorophore, enhancing detection sensitivity.^[13]

- Protocol: Two-Step HPLC for Threonine Isomer Separation

- Derivatization: React the amino acid sample with a fluorescent derivatizing agent, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[13]
- First Separation (Reversed-Phase): Inject the derivatized sample onto a reversed-phase column (e.g., micro-ODS). This step separates the NBD-derivatives from other sample components.[12][13]
- Second Separation (Chiral): The fraction containing the threonine isomers is then transferred to a chiral column (e.g., a ligand-exchange or cyclodextrin-based column). This column resolves the four individual stereoisomers (L-Thr, D-Thr, L-allo-Thr, D-allo-Thr).[12][13]
- Detection: Use a fluorescence detector to quantify the separated isomers.
- Quantification: Determine the concentration of each isomer by comparing peak areas to those of known standards. This method has been shown to detect D-allo-threonine in mammalian tissues at levels as low as femtomoles.[13]

X-ray Crystallography

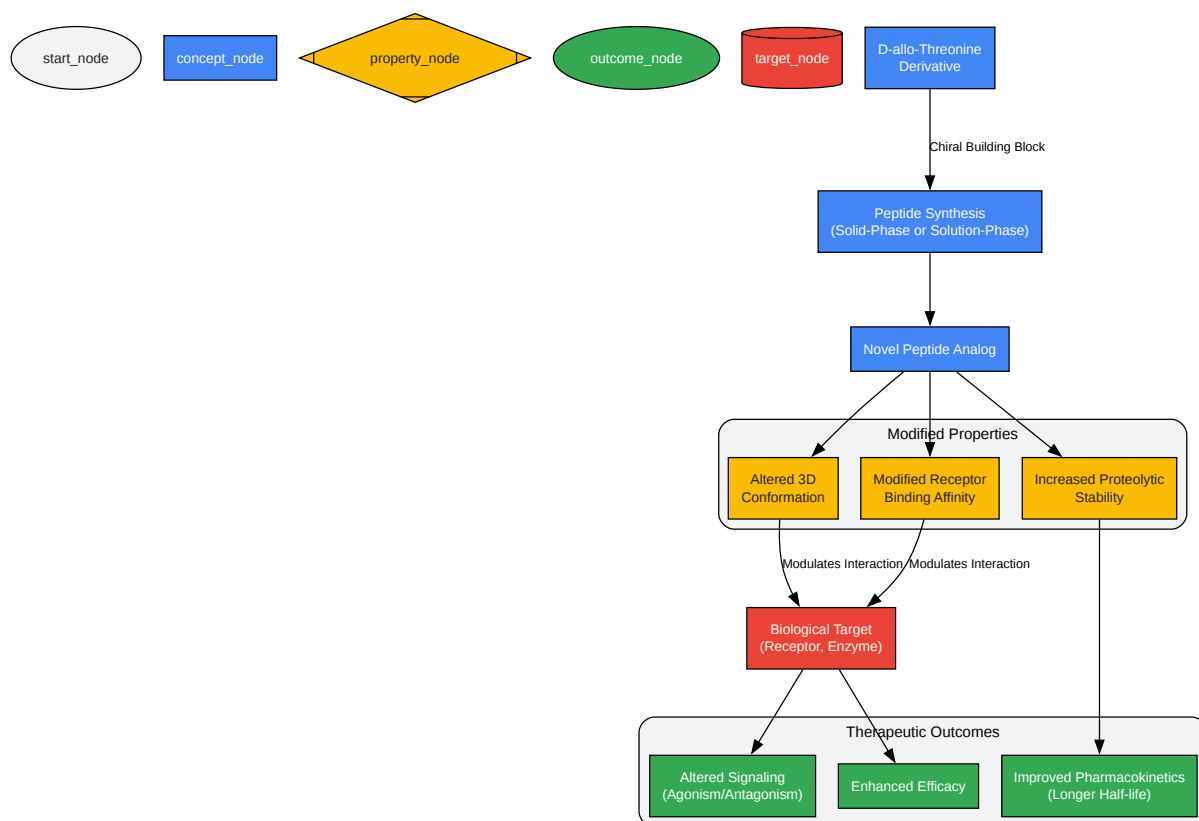
X-ray crystallography is the definitive method for determining the absolute three-dimensional atomic and molecular structure of a crystalline compound.[14]

- Protocol: Single-Crystal X-ray Crystallography
 - Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the D-allo-threonine derivative, typically larger than 0.1 mm in all dimensions.[14] This is achieved by slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques.
 - Data Collection: Mount the crystal on a goniometer and place it in a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of reflections. The intensities and positions of these reflections are recorded by a detector.[14]
 - Structure Solution: The diffraction data is processed to generate an electron density map of the crystal.

- Structure Refinement: An atomic model is built into the electron density map and refined computationally to best fit the experimental data. The final refined structure provides the precise coordinates of each atom, confirming the (2R, 3R) absolute configuration of D-allo-threonine.^[14]

Role in Drug Design and Development

The incorporation of D-allo-threonine derivatives into peptide-based drug candidates is a key strategy to modulate their pharmacological properties. The unique stereochemistry can lead to peptides with enhanced stability, novel conformations, and altered binding affinities for biological targets.



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Caption: Logical workflow of using D-allo-threonine in peptide drug design.

This strategic incorporation has been pivotal in the synthesis of natural products and their analogs. For instance, D-allo-threonine is a key constituent of callipeltins, a class of cyclic depsipeptides isolated from marine sponges that exhibit potent anti-HIV and cytotoxic activities. [5] The synthesis of these complex molecules relies on the availability of protected D-allo-threonine derivatives, such as Fmoc-D-alloThr(tBu)-OH, for solid-phase peptide synthesis.[5]

Conclusion

The distinct chiral properties of D-allo-threonine derivatives, defined by their (2R, 3R) stereochemistry, make them indispensable tools in modern drug discovery and development. Their ability to confer unique conformational constraints and metabolic stability to peptides allows for the rational design of therapeutics with improved pharmacological profiles. A thorough understanding of the synthesis, separation, and rigorous analytical characterization of these chiral building blocks is essential for researchers and scientists aiming to unlock their full potential in creating next-generation medicines.

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